molecular formula C12H11NO4 B2705456 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-80-5

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2705456
CAS No.: 156329-80-5
M. Wt: 233.223
InChI Key: SUUIDKBFVRORLW-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 156329-80-5) is a specialized organic compound with the molecular formula C 12 H 11 NO 4 and a molecular weight of 233.22 g/mol . It features a carboxylic acid functional group and a nitroaromatic group attached to a strained bicyclo[1.1.1]pentane (BCP) scaffold . This structure makes it a valuable building block in modern drug discovery, particularly for bioisosteric replacement. The BCP core serves as a rigid, three-dimensional spacer that is approximately the same length as a carbon-carbon bond in a para-substituted benzene ring, but it imparts improved solubility, metabolic stability, and altered physicochemical properties to drug candidates . The carboxylic acid moiety (COOH) allows for further derivatization into amides or esters, while the nitrophenyl group can be reduced to an aniline, providing a handle for synthesizing diverse chemical libraries . This compound is exclusively for research use and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10(15)12-5-11(6-12,7-12)8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUIDKBFVRORLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-80-5
Record name 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Preparation Methods

The synthesis of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl group, followed by its attachment to the bicyclo[1.1.1]pentane core through a coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Organic Synthesis

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Reduction : Converting the nitro group to an amine, which can further participate in coupling reactions.

Biological Studies

The compound's unique structure makes it useful in biological research. It can be employed to study molecular interactions and biological pathways due to its ability to interact with enzymes and receptors:

  • Mechanism of Action : The nitrophenyl group may facilitate binding interactions, while the carboxylic acid can form hydrogen bonds, enhancing the compound's biological activity.
  • Potential Therapeutic Applications : Investigations into its role as a precursor in drug synthesis targeting specific diseases are ongoing.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

  • Antibacterial and Anticancer Activity : Similar nitroaromatic compounds have shown promising biological activities, suggesting that this compound may exhibit similar properties.
  • Drug Development : Its structural features may contribute to the design of novel therapeutics.

Material Science

This compound is also relevant in the development of new materials:

  • Polymers and Coatings : The unique properties imparted by its bicyclic structure can enhance the performance of polymers and coatings in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the rigid bicyclo[1.1.1]pentane core provides structural stability. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid with structurally analogous BCP derivatives, focusing on substituent effects, physicochemical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Calculated) Key Properties/Applications References
3-(4-Nitrophenyl)-BCP-1-COOH 4-NO₂-C₆H₄ C₁₂H₁₁NO₄ 233.22 ~4.7–5.2 High acidity; potential bioisostere for aromatic systems; applications in medicinal chemistry.
3-(Trifluoromethyl)-BCP-1-COOH CF₃ C₇H₇F₃O₂ 180.12 ~2.5–3.0 Enhanced lipophilicity; used in drug design for improved membrane permeability.
3-(4-Bromophenyl)-BCP-1-COOH 4-Br-C₆H₄ C₁₂H₁₁BrO₂ 267.12 ~4.8–5.3 Moderate acidity; halogenated analogs used in cross-coupling reactions.
3-(4-Fluorophenyl)-BCP-1-COOH 4-F-C₆H₄ C₁₂H₁₁FO₂ 206.21 ~4.5–5.0 Lower lipophilicity than Br/CF₃; applications in PET imaging probes.
3-(Methoxycarbonyl)-BCP-1-COOH COOMe C₈H₁₀O₄ 170.16 ~3.8–4.3 Ester derivatives used as intermediates in peptide mimetics.
3-((Tert-Boc)amino)-BCP-1-COOH NHBoc C₁₁H₁₇NO₄ 235.26 ~5.5–6.0 Protected amine for prodrug strategies; improved solubility in organic solvents.

Substituent Effects on Acidity

The acidity of BCP-1-carboxylic acids is strongly influenced by substituent electronic effects:

  • Nitro Group (4-NO₂): The para-nitro group exerts a powerful electron-withdrawing inductive effect, lowering the pKa by ~1.5–2.0 units compared to unsubstituted BCP-1-COOH. This is consistent with MP2/6-311++G** calculations showing substituent dipole moments directly modulate acidity .
  • Trifluoromethyl (CF₃): Despite being electron-withdrawing, CF₃ has a weaker inductive effect than NO₂, resulting in a higher pKa (~2.5–3.0) .
  • Halogens (Br, F) : Bromine’s polarizability contributes to a moderate acidity (~4.8–5.3), while fluorine’s smaller size results in slightly lower acidity (~4.5–5.0) .

Biological Activity

3-(4-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 156329-80-5) is a compound characterized by its bicyclo[1.1.1]pentane structure, which contributes to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features:

  • Bicyclo[1.1.1]pentane core : Provides a rigid three-dimensional structure.
  • Nitrophenyl group : Imparts distinct chemical reactivity and potential for biological interactions.
  • Carboxylic acid functional group : Facilitates hydrogen bonding and ionic interactions.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₁NO₄
Molecular Weight233.22 g/mol
CAS Number156329-80-5
Storage ConditionsRefrigerated

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Binding Interactions : The nitrophenyl group can engage in various binding interactions, potentially modulating enzyme activity or receptor signaling pathways.
  • Stability from Bicyclic Structure : The rigid bicyclic framework enhances the compound's stability, which may contribute to prolonged biological effects.
  • Hydrogen Bonding : The carboxylic acid group enables the formation of hydrogen bonds, influencing the compound's solubility and interaction with biological macromolecules.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of bicyclo[1.1.1]pentane structures exhibit antimicrobial activity, potentially making them candidates for new antimicrobial agents.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Drug Development Applications : The unique structural features make it a valuable scaffold for drug design, particularly in developing bioisosteric replacements for aromatic compounds.

Case Studies

A recent study focused on the synthesis and evaluation of bicyclo[1.1.1]pentane derivatives found that these compounds could significantly improve the physicochemical properties of drug candidates compared to traditional aromatic systems. For instance:

  • Enhanced Solubility : Bicyclo[1.1.1]pentane derivatives showed over a tenfold increase in solubility compared to their benzene counterparts, improving bioavailability in pharmacological applications.
  • Reduced Lipophilicity : The introduction of bicyclic structures reduced lipophilicity while maintaining permeability, which is crucial for effective drug design.

Comparative Analysis

When comparing this compound with similar compounds, notable differences in reactivity and biological activity are observed:

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesPotential Applications
3-(Methoxycarbonyl)bicyclo[1.1.1]pentaneMethoxycarbonyl group instead of nitrophenylDrug synthesis
3-Phenylbicyclo[1.1.1]pentaneContains a phenyl groupMaterial science
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidTwo carboxylic acid groupsEnhanced reactivity in synthesis

Q & A

Q. What are the recommended synthetic routes for 3-(4-nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid?

  • Methodological Answer : The synthesis typically begins with functionalization of [1.1.1]propellane, a strained precursor. One approach involves photochemical gas-phase decarbonylation of bicyclo[2.1.1]hexane-2-one derivatives to generate the bicyclo[1.1.1]pentane core, though this method has limited scalability . A more practical route uses dichlorocarbene addition to bicyclobutane esters (e.g., methyl 3-phenylbicyclobutane-1-carboxylate) to introduce substituents . For the 4-nitrophenyl group, aromatic alkylation via metal-free homolytic protocols (e.g., using AIBN and a thiol catalyst) can couple pre-functionalized aryl radicals to the BCP scaffold . Post-synthetic oxidation of ester groups to the carboxylic acid (e.g., via NaOH hydrolysis) completes the synthesis .

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer : ¹H NMR analysis reveals distinct signals for the BCP core (e.g., bridgehead protons at δ ~2.1–2.2 ppm as multiplet clusters) and the 4-nitrophenyl group (aromatic protons as doublets at δ ~7.7–8.0 ppm). The carboxylic acid proton is typically absent due to exchange broadening, but its presence can be confirmed via ¹³C NMR (carbonyl carbon at δ ~170–175 ppm) . Comparison with literature data for analogous BCP derivatives (e.g., methyl esters or dicarboxylic acids) is critical for validation .

Advanced Research Questions

Q. How does the nitro group influence the acidity of the carboxylic acid group in this compound?

  • Methodological Answer : The electron-withdrawing nitro group enhances acidity by stabilizing the conjugate base via inductive effects. Computational studies (MP2/6-311++G**) on substituted BCP carboxylic acids show a linear correlation between substituent dipole moments and acidity. For 3-(4-nitrophenyl) substitution, the acidity (ΔG° deprotonation) increases by ~4–5 kcal/mol compared to unsubstituted BCP-carboxylic acid, as predicted by Kirkwood-Westheimer models with an effective dielectric constant (ε ≈ 1) for the rigid BCP scaffold . Experimental pKa values can be validated via potentiometric titration in non-aqueous solvents .

Q. What strategies can overcome low conversion rates in reactions involving sterically hindered BCP carboxylic acids?

  • Methodological Answer : Steric hindrance at the bridgehead position often limits reactivity. Strategies include:
  • Photoredox Catalysis : Use of Ir-based catalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) under blue light to promote decarboxylative coupling, even with bulky substrates .
  • Protodecarboxylation : Thermal or photochemical decarboxylation to generate bridgehead radicals for subsequent functionalization .
  • Pre-activation : Converting the carboxylic acid to an acyl chloride or mixed anhydride to enhance electrophilicity prior to coupling .

Q. How can this compound be incorporated into peptide backbones or complex biomolecules?

  • Methodological Answer : The carboxylic acid can be activated via HATU/TEA in DMF to form amide bonds with amines (e.g., peptide residues). For example, coupling with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide yields rigid BCP-containing peptidomimetics . Alternatively, the nitro group can be reduced to an amine (e.g., via H₂/Pd-C) for further bioconjugation (e.g., NHS ester formation) . Solid-phase peptide synthesis (SPPS) protocols are compatible with BCP derivatives, though extended coupling times (≥2 hours) are recommended .

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